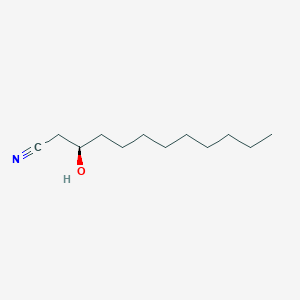![molecular formula C29H25ClN4 B14175729 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1’-biphenyl]-3-yl)- is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
One common synthetic route involves the cyclization of amido-nitriles under mild conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve the use of nickel-catalyzed addition reactions and other advanced techniques to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and chloro substituents can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents and conditions for these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Scientific Research Applications
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1’-biphenyl]-3-yl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical processes . The biphenyl and chloro substituents contribute to the compound’s ability to interact with biological membranes and proteins, potentially modulating their function and activity .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1’-biphenyl]-3-yl)- stands out due to its unique combination of biphenyl and chloro substituents. Similar compounds include:
1H-Imidazole, 1-methyl-: A simpler imidazole derivative with different substituents and properties.
1,3,5-tris((1H-imidazol-1-yl)methyl)benzene: A compound with multiple imidazole groups, used in coordination chemistry and materials science.
5-(1H-imidazol-1-yl)-1,3-benzenedicarboxylic acid: An imidazole derivative with carboxylic acid groups, used in the synthesis of metal-organic frameworks.
Properties
Molecular Formula |
C29H25ClN4 |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloro-3-phenylanilino)methyl]imidazol-1-yl]methyl]-5-phenylaniline |
InChI |
InChI=1S/C29H25ClN4/c30-28-14-13-25(16-27(28)22-9-5-2-6-10-22)33-18-26-17-32-20-34(26)19-24-12-11-23(15-29(24)31)21-7-3-1-4-8-21/h1-17,20,33H,18-19,31H2 |
InChI Key |
LEHXVLBINZJAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CN3C=NC=C3CNC4=CC(=C(C=C4)Cl)C5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
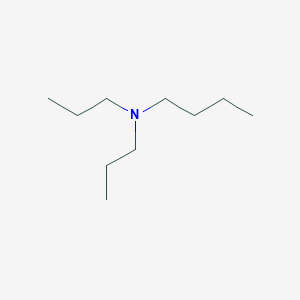
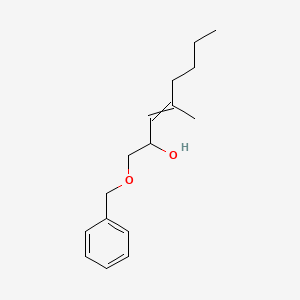
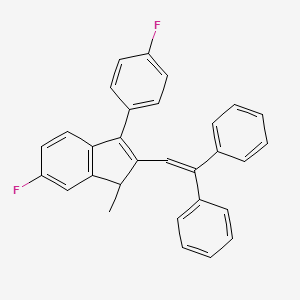
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
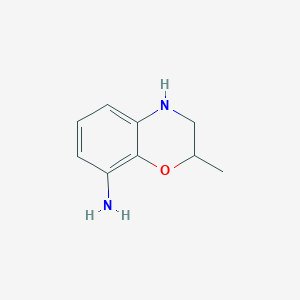
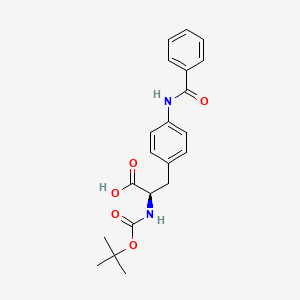


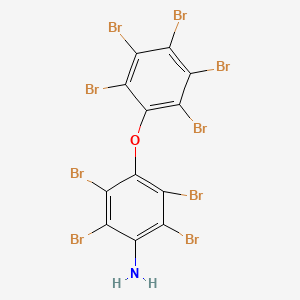
![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
